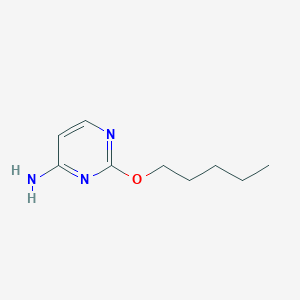
2-(Pentyloxy)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine,2-(pentyloxy)- is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an amine group at position 4 and a pentyloxy group at position 2, making it a unique derivative of pyrimidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine,2-(pentyloxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloropyrimidine with pentanol in the presence of a base can yield 2-(pentyloxy)pyrimidine.
Amination: The final step involves the introduction of the amine group at position 4. This can be achieved through the reaction of 2-(pentyloxy)pyrimidine with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of 4-Pyrimidinamine,2-(pentyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinamine,2-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
4-Pyrimidinamine,2-(pentyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine,2-(pentyloxy)- depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Pharmaceutical Applications: It may act as an inhibitor or activator of target proteins, affecting cellular processes and disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidinamine: Lacks the pentyloxy group, making it less hydrophobic.
2-(Pentyloxy)pyrimidine: Lacks the amine group, affecting its reactivity and biological activity.
Other Pyrimidine Derivatives: Include compounds with different substituents at various positions on the pyrimidine ring.
Uniqueness
4-Pyrimidinamine,2-(pentyloxy)- is unique due to the presence of both the amine and pentyloxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60722-65-8 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-pentoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-7-13-9-11-6-5-8(10)12-9/h5-6H,2-4,7H2,1H3,(H2,10,11,12) |
Clé InChI |
CUZYMXJCGASULJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NC=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

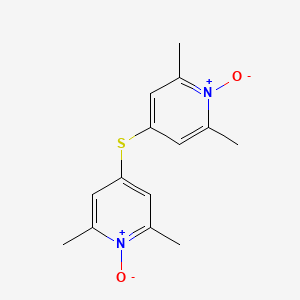
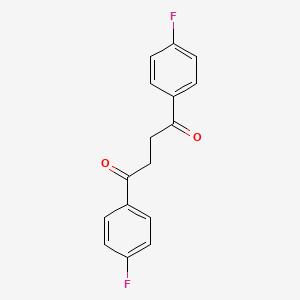
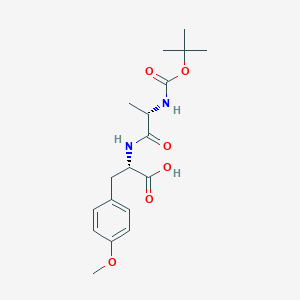
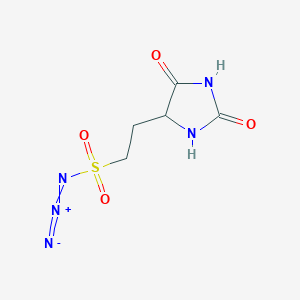
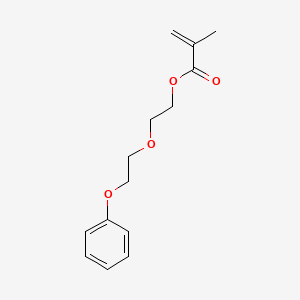
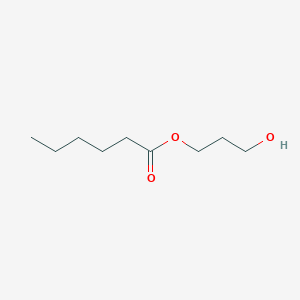
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
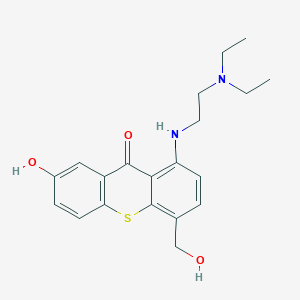
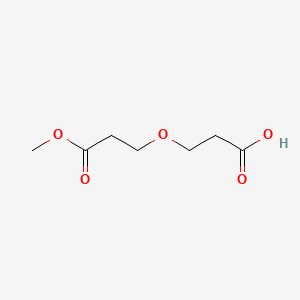
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

